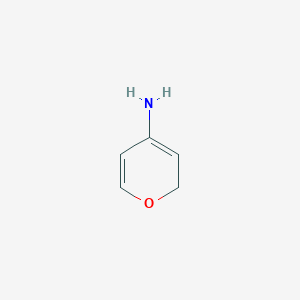

2H-pyran-4-amine

Description

Significance of Pyran-Based Heterocycles in Contemporary Chemical Synthesis

Pyran and its derivatives are a class of six-membered oxygen-containing heterocyclic compounds that are of significant interest in organic and medicinal chemistry. researchgate.netbeilstein-journals.org These structures form the core of numerous natural products and biologically active molecules, exhibiting a wide range of pharmaceutical activities. nih.gov The pyran scaffold is a key structural motif in many compounds with potential applications in various industries, including agriculture and cosmetics. nih.gov The versatility of the pyran ring system allows for the synthesis of a diverse library of compounds, making it a valuable building block in modern organic synthesis. nih.gov

Overview of 2H-Pyran Core Structures in Scientific Literature

The pyran ring exists in two isomeric forms: 2H-pyran and 4H-pyran, which differ in the position of the saturated carbon atom. researchgate.net The 2H-pyran ring is a structural motif found in a number of natural products. nih.gov However, the scientific literature on simple monocyclic 2H-pyrans is relatively limited due to the inherent instability of the ring system. nih.gov 2H-pyrans are prone to valence isomerization, existing in equilibrium with their open-chain 1-oxatriene forms. nih.gov This instability presents a significant challenge in their synthesis and isolation. Consequently, much of the research has focused on stabilized 2H-pyran systems, such as those fused to an aromatic ring (chromenes), which are more stable. nih.gov

Scope and Research Focus on Amine-Substituted Pyran Systems

Amine-substituted pyrans are a particularly important subclass of pyran derivatives due to their wide range of biological activities. The research in this area is predominantly focused on the synthesis of 2-amino-4H-pyran derivatives. nih.govresearchgate.netsciforum.net These compounds are often prepared through efficient one-pot, multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.govsciforum.net The synthesis of optically enriched substituted pyran derivatives has also been achieved through amine-catalyzed Michael addition and subsequent cyclization. rsc.org

In contrast, specific research on 2H-pyran-4-amine is notably scarce in the current scientific literature. The challenges associated with the stability of the 2H-pyran ring, coupled with the electronic effects of an amino substituent at the 4-position, likely contribute to the difficulty in synthesizing and isolating this specific isomer. The interaction of 2H-furo[3,2-b]pyran-2-ones with various amines has been studied, leading to different transformation products depending on the nature of the amine, which highlights the complex reactivity of pyran systems with nitrogen nucleophiles. beilstein-journals.org The synthesis of the saturated analog, 4-aminotetrahydropyran, is well-established, often starting from tetrahydro-4H-pyran-4-one, but this does not directly address the synthesis of the unsaturated this compound. chemicalbook.com

Detailed Research Findings

The synthesis of amine-substituted pyrans is a significant area of research, with a strong emphasis on the development of efficient and environmentally friendly methodologies. The majority of published work centers on the synthesis of 2-amino-4H-pyran derivatives, often involving a multi-component approach.

A common strategy for the synthesis of 2-amino-4H-pyrans involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate). nih.govsciforum.net These reactions are often catalyzed by a base, such as piperidine or 2-aminoethanol. nih.gov The probable mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the β-dicarbonyl compound, and subsequent intramolecular cyclization to form the final 4H-pyran product. nih.gov

The following table summarizes representative examples of the synthesis of amine-substituted pyran derivatives found in the literature. It is important to note that these examples are primarily for 4H-pyran derivatives, reflecting the current focus of research in this area.

Table 1: Synthesis of Representative Amine-Substituted Pyran Derivatives

| Reactants | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, Malononitrile, Dimedone | 2-Aminoethanol | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 81-88% | nih.gov |

| Substituted Benzaldehydes, Malononitrile, Ethyl Acetoacetate | Various (e.g., ammonium (B1175870) hydroxide, ionic liquids) | Substituted 2-Amino-4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyrans | Not specified | sciforum.net |

| Electronically Poor Alkenes | Amine Catalyst | Optically Enriched Substituted Pyrans | Up to 90% | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2H-pyran-4-amine |

InChI |

InChI=1S/C5H7NO/c6-5-1-3-7-4-2-5/h1-3H,4,6H2 |

InChI Key |

YUCHBNPEXIKPHN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CO1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Pyran 4 Amine and Its Derivatives

Strategies for Constructing the 2H-Pyran Ring System

The formation of the 2H-pyran ring system often involves intricate bond-forming reactions, with various approaches developed to achieve regioselectivity and stability.

Cyclization Reactions

Cyclization reactions are pivotal in forming the six-membered 2H-pyran ring, bringing together smaller molecular fragments or rearranging existing ones.

Multi-component reactions (MCRs) offer a highly atom-economical and convergent strategy for synthesizing complex heterocyclic systems, including pyrans, in a single pot from three or more starting materials researchgate.netmdpi.com. These reactions typically involve a sequence of additions and cyclizations. For instance, the synthesis of functionalized 2H-pyrans has been achieved through catalytic reactions involving an oxirane, an alkyne, and a malonate researchgate.net. This method proceeds via a 6-exo-dig cyclization pathway, where copper acetylides, generated in situ, attack oxiranes to form homopropargylic alcohol intermediates, which then cyclize researchgate.net.

Another common multi-component approach for pyran derivatives, often leading to 4H-pyrans or dihydropyrans, involves the condensation of aldehydes, activated methylene (B1212753) compounds (such as malononitrile), and 1,3-dicarbonyl compounds mdpi.comacs.org. While these often yield saturated or partially saturated pyrans, the underlying principles of sequential Knoevenagel condensation, Michael addition, and subsequent cyclization are adaptable for 2H-pyran scaffolds mdpi.com. For example, a bimetallic catalyst facilitated the synthesis of pyran-pyrrol hybrid moieties with excellent yields from benzaldehyde, malononitrile (B47326), and methyl pyrrol oxopropanenitrile, following a Knoevenagel condensation, Michael addition, and cyclization pathway mdpi.com.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield Range | Citation |

|---|---|---|---|---|---|

| 3-Component Cyclization | Oxirane, Alkyne, Malonate | Cu(I) catalysts | Functionalized 2H-Pyrans | Good to excellent | researchgate.net |

| MCR (Knoevenagel/Michael/Cyclization) | Aldehyde, Malononitrile, Methyl pyrrol oxopropanenitrile | Bimetallic catalyst | Pyran-pyrrol hybrid moieties | Up to 97% | mdpi.com |

| 4-Component Reaction | Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, Dimethyl Acetylenedicarboxylate | Varies | 3,4-Dihydro-2H-pyrans | Efficient | acs.org |

Tandem Michael addition/cyclization sequences are powerful tools for constructing heterocyclic rings, including pyrans, by forming multiple bonds in a single operation acs.orgmdpi.com. This strategy typically involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization of the resulting intermediate. For instance, the synthesis of naphthopyrans has been achieved through a tandem oxy-Michael addition/cyclization reaction between naphthols and α,β-unsaturated ketones, promoted by potassium carbonate mdpi.com. While this specific example leads to fused pyran systems, the principle is applicable to monocyclic 2H-pyrans, particularly when the Michael adduct can undergo subsequent cyclization to form the pyran ring.

Another example involves a domino process combining addition-elimination, intramolecular cyclization, and ring opening/closing sequences to synthesize 2H-pyran-3-carbonitriles acs.org. In this process, malononitrile undergoes nucleophilic attack, followed by the formation of an intermediate that undergoes intramolecular O-cyclization to yield 2-imino-2H-pyran-3-carbonitriles acs.org.

| Reaction Type | Key Steps | Substrates | Catalyst/Promoter | Product Type | Citation |

|---|---|---|---|---|---|

| Tandem Oxy-Michael/Cyclization | Michael addition, Intramolecular cyclization | Naphthols, α,β-unsaturated ketones | Potassium carbonate (K2CO3) | Naphthopyrans | mdpi.com |

| Domino Cyclization | Addition-elimination, Intramolecular cyclization, Ring opening/closing | α-aroylketene dithioacetals, Malononitrile, Secondary amines | Base | 2H-Pyran-3-carbonitriles | acs.org |

Electrocyclization, particularly the oxa-6π-electrocyclization of dienones (also known as 1-oxatrienes), is a fundamental and widely explored pathway for the synthesis of 2H-pyrans mdpi.comnih.govclockss.orgacs.org. This pericyclic reaction involves the concerted ring closure of a conjugated triene system containing an oxygen atom. The inherent challenge with this method is the reversible nature of the reaction, where 2H-pyrans can spontaneously undergo valence isomerization back to their 1-oxatriene forms mdpi.comnih.govacs.org.

To overcome this instability, synthetic strategies often focus on designing substrates that favor the 2H-pyran form through steric or electronic effects. For instance, substitution at the C2-position of the pyran ring with two methyl groups can significantly shift the equilibrium towards the 2H-pyran nih.gov. The presence of electron-withdrawing substituents, particularly at the C5-position, also favors the 2H-pyran nih.govclockss.org.

A notable example involves a one-pot sequence utilizing propargyl vinyl ethers nih.govacs.orgorganic-chemistry.org. This strategy proceeds via a Ag(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and subsequent 6π-oxaelectrocyclization, yielding stable 2H-pyrans, often with ester functionalities at the C5 position and substitution at C6 to enhance stability nih.govacs.orgorganic-chemistry.org. Another approach involves the oxidation of 3,5-hexadien-1-ols using 3-iodoxybenzoic acid (IBX), which generates 1-oxatriene intermediates that spontaneously undergo disrotatory oxa-electrocyclization to form tetrasubstituted 2H-pyrans clockss.org.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Characteristics | Yield/Stability Notes | Citation |

|---|---|---|---|---|---|

| Ag(I)-catalyzed Propargyl-Claisen Rearrangement / Oxa-6π Electrocyclization | Propargyl vinyl ethers | AgSbF6, DBU | Stable, highly substituted 2H-pyrans (e.g., 2H-pyran-5-carboxylates) | Moderate to excellent yields; stable for days at room temperature | nih.govacs.orgorganic-chemistry.org |

| IBX Oxidation / Oxa-electrocyclization | 3,5-Hexadien-1-ols | 3-Iodoxybenzoic acid (IBX), DMSO | Tetrasubstituted 2H-pyrans | Efficient one-pot preparation; electron-withdrawing groups at C3, C4, C6 favor formation | clockss.org |

Ring Transformation Reactions Yielding 2H-Pyran-4-amine Precursors

Ring transformation reactions involve the conversion of one heterocyclic ring system into another, offering a versatile route to complex structures. While direct transformations to this compound are less common, 2H-pyran-2-ones (α-pyrones) serve as important precursors that can undergo ring transformations to yield various heterocycles, including those that could be further modified into 2H-pyrans or their amine derivatives acs.orgclockss.orgderpharmachemica.comrsc.orgthieme-connect.com.

2H-Pyran-2-ones are unsaturated lactones that possess three electrophilic centers (C-2, C-4, and C-6) and can react with various nucleophiles clockss.orgderpharmachemica.com. For example, carbanion-induced ring transformations of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) have been reported to yield functionalized m-terphenyls derpharmachemica.com. Similarly, base-induced ring transformation reactions of 2H-pyran-2-one-3-carbonitriles with cyclobutanone (B123998) have been used to synthesize benzocyclobutanes thieme-connect.com. These reactions typically involve nucleophilic attack, ring opening, and subsequent cyclization and elimination steps derpharmachemica.com.

Although these examples often lead to carbocyclic or other heterocyclic systems, the reactivity patterns of 2H-pyran-2-ones highlight their potential as versatile building blocks. The strategic introduction of nitrogen nucleophiles during such transformations could, in principle, lead to pyran rings bearing nitrogen functionalities, which could then be manipulated to form this compound derivatives. For instance, reactions of 2H-pyran-2-one derivatives with ammonia (B1221849), hydroxylamine, or other amino compounds can lead to the formation of nitrogen-containing heterocycles, demonstrating the ring's susceptibility to nucleophilic attack by nitrogen species clockss.org.

Catalytic Approaches in 2H-Pyran Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of 2H-pyran synthesis. Various catalysts, including transition metals, organocatalysts, and Lewis/Brønsted acids, have been employed to facilitate the formation of the 2H-pyran ring system.

Metal-Catalyzed Reactions:

Silver(I) Catalysis: As mentioned in electrocyclization, Ag(I) catalysts are effective in promoting propargyl-Claisen rearrangements followed by oxa-6π-electrocyclization to yield stable 2H-pyrans nih.govacs.orgorganic-chemistry.org.

Nickel(0) Catalysis: Ni(0)-catalyzed reactions have been reported for the synthesis of bicyclic 2H-pyrans from diynes and aldehydes mdpi.com.

Gold Catalysis: Oxidative gold catalysis has been utilized in cascade cyclizations to synthesize polycyclic 2H-pyran-3(6H)-ones, involving C-H insertions triggered by α-oxo gold carbene intermediates rsc.org.

Calcium(II) Catalysis: A cooperative catalytic system involving Ca2+ and camphorsulphonic acid has been reported for the transition metal-free cycloisomerization of diynols to bicyclic 2H-pyrans mdpi.com.

Organocatalysis:

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has emerged as a powerful tool for the synthesis of 2H-pyran-2-ones and dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds, demonstrating selective oxidative transformations researchgate.netacs.org.

Amine Catalysis: Organocatalysts like DABCO have been used in domino strategies for the synthesis of 2H-pyrans from propargyl vinyl esters mdpi.com. L-proline has also been reported as a catalyst for domino Knoevenagel/6π-electrocyclization reactions to form highly functionalized 2H-pyrans under solvent-free conditions mdpi.com.

Acid/Base Catalysis:

Lewis/Brønsted Acids: These catalysts are frequently employed in Knoevenagel/electrocyclization strategies for 2H-pyran synthesis. Examples include In3+ or iodine mdpi.com.

Bases: Bases like DBU are crucial in certain sequences, such as the isomerization step in the propargyl-Claisen rearrangement/electrocyclization pathway nih.govacs.orgorganic-chemistry.org. Potassium carbonate has been shown to promote tandem oxy-Michael addition/cyclization for naphthopyrans mdpi.com.

| Catalyst Type | Specific Catalyst Examples | Reaction Type | Pyran Product Type | Citation |

|---|---|---|---|---|

| Transition Metal | Ag(I) (e.g., AgSbF6) | Propargyl-Claisen Rearrangement / Electrocyclization | Stable 2H-Pyrans | nih.govacs.orgorganic-chemistry.org |

| Transition Metal | Ni(0) | Cyclization of diynes and aldehydes | Bicyclic 2H-Pyrans | mdpi.com |

| Transition Metal | Gold catalysts | Oxidative cascade cyclization (C-H insertions) | Polycyclic 2H-pyran-3(6H)-ones | rsc.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Oxidative transformations | 2H-Pyran-2-ones, Dihydropyranones | researchgate.netacs.org |

| Organocatalyst | DABCO, L-Proline | Domino Knoevenagel/Electrocyclization | Functionalized 2H-Pyrans | mdpi.com |

| Cooperative Catalysis | Ca2+ / Camphorsulphonic acid | Cycloisomerization of diynols | Bicyclic 2H-Pyrans | mdpi.com |

| Base | DBU, K2CO3 | Isomerization / Cyclization, Oxy-Michael / Cyclization | 2H-Pyrans, Naphthopyrans | nih.govacs.orgmdpi.comorganic-chemistry.org |

Compound Names and PubChem CIDs

Organocatalysis in Pyran Ring Formation

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of pyran derivatives. This approach often utilizes small organic molecules as catalysts, offering advantages such as mild reaction conditions and the absence of metal waste.

One notable organocatalytic strategy involves the one-pot reaction of pyruvates and aldehydes to generate functionalized dihydropyran derivatives. Researchers at OIST, led by Prof. Fujie Tanaka, developed a catalytic route that employs pyrrolidine-3-carboxylic acid (β-proline) as the optimal organocatalyst. This method allows for the production of dihydropyran products with high yields and diastereoselectivity, even under mild conditions (25 °C in CH3CN). For instance, the reaction of ethyl pyruvate (B1213749) and an aldehyde with β-proline yielded the dihydropyran product in 72% yield as a single diastereomer. oist.jp

N-heterocyclic carbenes (NHCs) are another class of organocatalysts widely employed in pyran synthesis, particularly for 3,4-dihydropyran-2-ones and related derivatives. NHC catalysis often proceeds via [4+2]- and [3+3]-type cycloadditions, activating aldehydes through Breslow-type adducts. mdpi.comresearchgate.net This activation enables the formation of various dihydropyranone skeletons with multiple stereocenters. For example, the enantioselective synthesis of chiral selenylated dihydropyranones has been achieved using NHC organocatalysis, providing high yields and excellent enantioselectivities from α,β-unsaturated aldehydes and selenyl vinyl ketones. Optimal conditions for this reaction involved Cs2CO3 as a base and a specific NHC catalyst in toluene (B28343) at room temperature for 15 hours. mdpi.com

Another organocatalytic approach for densely functionalized 4H-pyrans involves bifunctional tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) under solvent-free ball milling conditions. This method facilitates the one-pot, three-component reaction of malononitrile, aromatic aldehydes, and enolic or phenolic compounds, leading to 2-amino-3-cyano-4H-pyran derivatives in high to quantitative yields with short reaction times. tandfonline.com

Table 1: Examples of Organocatalytic Pyran Ring Formation

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |

| One-pot cyclization | β-proline (pyrrolidine-3-carboxylic acid) | Ethyl pyruvate, Aldehydes | Dihydropyran derivatives | 72 | Single diastereomer | oist.jp |

| [4+2]/[3+3] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | α,β-unsaturated aldehydes, Selenyl vinyl ketones | Chiral selenylated dihydropyranones | High | Excellent ee | mdpi.com |

| Cascade reaction | Organocatalyst (e.g., chiral triazonium salt) | N-TFA glycine (B1666218) Bt, α,β-unsaturated aldehydes | 3-amino tetrahydro-2H-pyran-2-ones | Up to 65 | Up to 99% ee | acs.org |

| Three-component cyclization | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Malononitrile, Aromatic aldehydes, Enolic/phenolic compounds | 2-amino-3-cyano-4H-pyran derivatives | High to Quantitative | Not specified | tandfonline.com |

Heterogeneous Catalysis for this compound Synthesis

Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability, ease of separation, and environmental sustainability. Various solid acid and base catalysts have been developed for the synthesis of pyran derivatives.

Niobium pentachloride (NbCl5) functionalized perlite (B1173460) has been demonstrated as an efficient and recyclable heterogeneous catalyst for the synthesis of pyrans, specifically diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate. This catalyst, prepared via a solid-state dispersion technique, showed optimal performance with 10 wt% NbCl5-loaded perlite and 0.15 g catalyst loading in ethanol, achieving high yields within 15 minutes. The catalyst maintained its efficiency for up to five recycling runs. mdpi.com

Cerium-modified ZSM-11 zeolite is another effective heterogeneous catalyst for the one-pot synthesis of 4H-pyran derivatives through the cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate. ijcce.ac.ir Similarly, silica-supported ammonium (B1175870) acetate (B1210297) has been utilized as a recyclable heterogeneous catalyst for the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate, achieving excellent yields under ultrasound irradiation. journalcsij.com

Magnetic nanoparticles functionalized with SO3H dendrimers (Fe3O4@-D-NH-(CH2)4-SO3H) have been reported as hetero-catalysts for pyran synthesis, proving effective in reactions involving aldehydes, malononitrile, and dimedone or cyclohexanedione. nih.gov More recently, a 2D Ni-MOF, IITKGP-52, has been explored as a robust heterogeneous catalyst for the three-component condensation reaction leading to bioactive 2-amino-3-cyano-4H-pyran derivatives. This MOF catalyst exhibits low catalytic loading, broad substrate compatibility, excellent recyclability, and superior catalytic efficiency compared to other systems. nih.gov

Nano-SnO2 has also been successfully employed as a recyclable heterogeneous catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media, demonstrating high efficiency and short reaction times for the condensation of aryl aldehydes, β-dicarbonyl compounds, and malononitrile. samipubco.com

Table 2: Examples of Heterogeneous Catalysis in Pyran Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

| NbCl5/perlite | Cyclization | Ethyl acetoacetate, Aromatic aldehydes | Diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate | Recyclable (5 runs), high yield (95% in 15 min) | mdpi.com |

| Ce-ZSM-11 zeolite | One-pot cyclocondensation | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Efficient | ijcce.ac.ir |

| Silica ammonium acetate | Three-component cyclocondensation | Aldehydes, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Recyclable, excellent yields, ultrasound irradiation | journalcsij.com |

| Fe3O4@-D-NH-(CH2)4-SO3H | Three-component reaction | Aldehyde, Malononitrile, Dimedone/Cyclohexanedione | Pyrans | Magnetic, reusable | nih.gov |

| 2D Ni-MOF (IITKGP-52) | Three-component condensation | Aldehyde, Malononitrile, β-ketoester | 2-amino-3-cyano-4H-pyran derivatives | Robust, low loading, excellent recyclability | nih.gov |

| Nano-SnO2 | Multicomponent condensation | Aryl aldehydes, β-dicarbonyl compounds, Malononitrile | 2-amino-4H-pyran derivatives | Recyclable, aqueous media, high yields, short times | samipubco.com |

Metal-Catalyzed Cyclizations and Cross-Couplings in Pyran Chemistry

Metal-catalyzed reactions are indispensable in pyran chemistry, enabling various cyclization and cross-coupling transformations for the construction of pyran rings and their functionalization. Transition metal complexes can activate unsaturated bonds and facilitate selective bond formations. clockss.org

Palladium-catalyzed cyclizations are frequently employed. For instance, the intramolecular palladium-catalyzed cyclization of vinylic/aryl halides or triflates containing alkenes, dienes, or alkynes offers a powerful method for synthesizing diverse pyran and furan (B31954) heterocycles. espublisher.com This often involves oxidative addition/reductive elimination mechanisms. espublisher.com Palladium(0) nanoparticles have also been reported as novel and reusable catalysts for the synthesis of pyran derivatives via a Knoevenagel condensation followed by a Michael addition reaction, involving C-H activated compounds, malononitrile, and aryl aldehydes. scirp.org Furthermore, palladium-catalyzed reactions of propargylic carbonates with 4-hydroxy-2-pyrones allow for the regioselective synthesis of furo[3,2-c]pyran-4-one derivatives. acs.orgnih.gov

Gold catalysis has gained prominence for its ability to activate alkynes and facilitate cyclization reactions. Gold(I)-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can lead to 2H-pyran-3(6H)-ones and chromen-3(4H)-ones via β-gold vinyl cation intermediates. rsc.org Another application involves gold(I)-catalyzed tandem strategies for the synthesis of furopyran derivatives, including Claisen rearrangement and 6-endo-dig cyclization. encyclopedia.pub Gold(I)-catalyzed domino reactions have also been developed for the synthesis of 4H-furo[2,3-b]pyrans, involving multiple regioselective cyclizations and a hetero Diels-Alder reaction, forming complex fused and spiro-heterocycles with multiple stereogenic centers. mdpi.com The synthesis of α-pyrones from alkynyl-carboxylic acids and alkynes using gold(I) catalysts has also been reported. researchgate.net

Copper-catalyzed cross-coupling reactions are also relevant. For example, the C-N cross-coupling reaction between bromine-substituted pyranilidene derivatives and various secondary amines has been studied using copper(I)/L-proline as a catalyst system, showing good yields. x-mol.netresearchgate.net

Table 3: Examples of Metal-Catalyzed Pyran Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Palladium (Pd) | Intramolecular cyclization | Vinylic/aryl halides/triflates with unsaturated bonds | Pyrans, furans | Oxidative addition/reductive elimination | espublisher.com |

| Palladium(0) nanoparticles | Knoevenagel-Michael addition-cyclization | C-H activated compounds, Malononitrile, Aryl aldehydes | Pyran derivatives | Ligand-free, reusable | scirp.org |

| Palladium (Pd) | Cyclization of propargylic carbonates | Propargylic carbonates, 4-hydroxy-2-pyrones | Furo[3,2-c]pyran-4-one derivatives | Regioselective | acs.orgnih.gov |

| Gold (Au) | Oxidative cyclization | 4-oxahepta-1,6-diynes | 2H-pyran-3(6H)-ones, chromen-3(4H)-ones | Via β-gold vinyl cation intermediates | rsc.org |

| Gold (Au) | Domino reaction | Various (e.g., alkynes, dienophiles) | Furopyran derivatives (e.g., 4H-furo[2,3-b]pyrans) | Multiple cyclizations, stereocontrol | mdpi.com |

| Copper (Cu) | C-N cross-coupling | Bromine-substituted pyranilidene derivatives, Secondary amines | Pyran-based chromophores | Ullmann amination, good yields | x-mol.netresearchgate.net |

Introduction of the Amine Functionality at the 4-Position of the 2H-Pyran Ring

The precise installation of an amine group at the 4-position of the 2H-pyran ring is a critical step in synthesizing this compound and its derivatives. This often involves transforming a pre-existing carbonyl or nitro group, or direct amination strategies.

Reductive Amination Strategies

Reductive amination is a widely used method for converting carbonyl compounds (aldehydes or ketones) into amines. For pyran chemistry, this typically involves a 2H-pyran-4-one intermediate. The carbonyl group at the 4-position can be reacted with an amine source in the presence of a reducing agent to form the corresponding this compound. While direct examples of reductive amination specifically for this compound were not extensively detailed in the provided search results, the principle applies broadly to the synthesis of amines from ketones. This strategy would involve the formation of an imine intermediate, followed by its reduction to the amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Nucleophilic Substitution Reactions with Amine Reagents

Nucleophilic substitution reactions can be employed to introduce amine functionalities by replacing a leaving group (e.g., halide, tosylate) on the pyran ring with an amine nucleophile. If a suitable leaving group is present at the 4-position of a 2H-pyran derivative, direct nucleophilic attack by an amine reagent can yield the desired this compound.

One relevant example of C-N bond formation in pyran chemistry is the transition metal-catalyzed C-N cross-coupling reaction. As mentioned previously, the copper-catalyzed Ullmann amination reaction, utilizing CuI/L-proline, has been successfully applied for the C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines, leading to pyran-based chromophores. x-mol.netresearchgate.net While this example involves a pyranilidene and secondary amines, the underlying principle of metal-catalyzed nucleophilic substitution of a leaving group (bromine) with an amine is applicable. Palladium-catalyzed cross-coupling reactions are also well-established for forming C-N bonds, including the synthesis of anilines and their derivatives, which could potentially be adapted for pyran systems if an appropriate leaving group is present. researchgate.net

Nitro Reduction Pathways for Amine Installation

The reduction of nitro groups to amine functionalities is a common and effective method for introducing an amine at a specific position. If a nitro-substituted 2H-pyran derivative (e.g., 4-nitro-2H-pyran) can be synthesized, the nitro group at the 4-position can be reduced to an amine.

General methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Ni with hydrogen gas), chemical reduction with metal hydrides (e.g., LiAlH4), or various other reducing agents such as iron in acidic media, tin(II) chloride, or zinc dust. The choice of reducing agent depends on the functional groups present in the molecule and the desired selectivity. While specific examples of 4-nitro-2H-pyran reduction to this compound were not detailed in the provided search results, the principle of converting a nitro group to an amine is a well-established synthetic transformation in organic chemistry.

Table 4: Strategies for Amine Functionality Introduction at the 4-Position

| Strategy | General Principle | Example/Relevance in Pyran Chemistry | Key Reagents/Conditions | Reference (General Principle) |

| Reductive Amination | Conversion of a carbonyl (ketone) to an amine via imine intermediate. | Applicable to 2H-pyran-4-one intermediates. | Amine source, reducing agents (e.g., NaBH4, H2/Pd-C) | Not explicitly detailed for this compound in provided results, but a standard method. |

| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) with an amine nucleophile. | C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines. | Metal catalysts (e.g., CuI/L-proline, Pd catalysts), amine reagents | x-mol.netresearchgate.net |

| Nitro Reduction | Conversion of a nitro group to an amine. | Applicable if 4-nitro-2H-pyran derivative is available. | Catalytic hydrogenation (H2/Pd-C), metal hydrides (LiAlH4), Fe/acid, SnCl2, Zn | Not explicitly detailed for this compound in provided results, but a standard method. |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14856627 |

| Pyrrolidine-3-carboxylic acid (β-proline) | 162137 |

| Niobium pentachloride (NbCl5) | 24656 |

| Ethyl acetoacetate | 7901 |

| Malononitrile | 7954 |

| Ethyl acetoacetate | 7901 |

| Dimedone | 7035 |

| Cyclohexanedione | 7924 |

| Palladium(0) nanoparticles | N/A (nanomaterial, not a single compound) |

| Propargylic carbonates | General class of compounds |

| 4-hydroxy-2-pyrones | General class of compounds |

| 4-oxahepta-1,6-diyne | 545934 |

| Copper(I) iodide (CuI) | 25210 |

| L-proline | 145742 |

| 2H-pyran-4-one | 11467 |

| 4-nitro-2H-pyran | N/A (hypothetical intermediate for discussion) |

| Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | N/A (specific salt, CID not readily available for this exact salt, but components are known) |

| N-TFA glycine Bt | N/A (specific reagent, CID not readily available) |

| Selenyl vinyl ketones | General class of compounds |

| ZSM-11 zeolite | N/A (material, not a single compound) |

| Silica-supported ammonium acetate | N/A (material, not a single compound) |

| Fe3O4@-D-NH-(CH2)4-SO3H | N/A (complex functionalized nanomaterial) |

| 2D Ni-MOF (IITKGP-52) | N/A (material, not a single compound) |

| Nano-SnO2 | N/A (nanomaterial, not a single compound) |

| Bromine-substituted pyranilidene derivatives | General class of compounds |

| Secondary amines | General class of compounds |

| Sodium borohydride | 24785 |

| Sodium cyanoborohydride | 24949 |

| Raney nickel | 16211832 |

| Lithium aluminum hydride (LiAlH4) | 24813 |

| Iron | 23925 |

| Tin(II) chloride | 24479 |

| Zinc | 23994 |

| Palladium on carbon (Pd/C) | N/A (catalyst system) |

| Platinum(IV) oxide (PtO2) | 166835 |

| 3,4-dihydropyran-2-ones | 162176 |

| 2-amino-3-cyano-4H-pyran derivatives | General class of compounds |

| 4H-pyran derivatives | General class of compounds |

| Furo[3,2-c]pyran-4-one derivatives | General class of compounds |

| 2H-pyran-3(6H)-ones | 162176 (as a class, specific CID for 2H-pyran-3(6H)-one is 109968) |

| Chromen-3(4H)-ones | 162176 (as a class, specific CID for 4H-chromen-3-one is 134262) |

| Furopyran derivatives | General class of compounds |

| α-pyrones | 162176 (as a class, specific CID for 2H-pyran-2-one is 9976) |

| Pyranilidene derivatives | General class of compounds |

| 2-amino-4H-pyran derivatives | General class of compounds |

| Tetrahydrobenzo[b]pyrans | General class of compounds |

| 2-amino-4H-chromene derivatives | General class of compounds |

| 3-amino tetrahydro-2H-pyran-2-ones | General class of compounds |

| 3,4-dihydropyran | 12391 |

Some PubChem CIDs are for general classes of compounds or complex materials/catalyst systems and thus "N/A" is used or the CID for a representative core structure is provided where applicable.The synthesis of this compound and its derivatives is a critical area in organic chemistry, driven by the prevalence of pyran-containing structures in natural products and their diverse biological activities. Advanced synthetic methodologies leverage various catalytic approaches to efficiently construct the pyran ring and precisely introduce the amine functionality at the 4-position.

Organocatalysis in Pyran Ring Formation

Organocatalysis, utilizing small organic molecules as catalysts, offers a powerful and environmentally benign route for the enantioselective and diastereoselective synthesis of pyran derivatives. These methods often operate under mild conditions, avoiding the use of heavy metals and minimizing waste.

One notable organocatalytic strategy involves the one-pot reaction of pyruvates and aldehydes to yield functionalized dihydropyran derivatives. Research has demonstrated that pyrrolidine-3-carboxylic acid (β-proline) serves as an effective organocatalyst for this transformation, producing dihydropyran products with high yields and diastereoselectivity, even at ambient temperatures in acetonitrile. For instance, the reaction of ethyl pyruvate and an aldehyde with β-proline resulted in a 72% yield of the dihydropyran product as a single diastereomer. oist.jp

N-heterocyclic carbenes (NHCs) are another significant class of organocatalysts in pyran synthesis, particularly for 3,4-dihydropyran-2-ones. NHC catalysis typically proceeds through [4+2]- and [3+3]-type cycloadditions, activating aldehydes via Breslow-type adducts. mdpi.comresearchgate.net This activation facilitates the formation of complex dihydropyranone skeletons featuring multiple stereocenters. An example includes the enantioselective synthesis of chiral selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones, achieving high yields and excellent enantioselectivities. The optimal conditions for this reaction involved Cs2CO3 as a base and an NHC catalyst in toluene at room temperature for 15 hours. mdpi.com

Another green and efficient organocatalytic method for densely functionalized 4H-pyrans utilizes bifunctional tetraethylammonium 2-(carbamoyl)benzoate (TEACB) under solvent-free ball milling conditions. This approach enables the one-pot, three-component reaction of malononitrile, aromatic aldehydes, and enolic or phenolic compounds, affording 2-amino-3-cyano-4H-pyran derivatives in high to quantitative yields with short reaction times. tandfonline.com

Table 1: Examples of Organocatalytic Pyran Ring Formation

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |

| One-pot cyclization | Pyrrolidine-3-carboxylic acid (β-proline) | Ethyl pyruvate, Aldehydes | Dihydropyran derivatives | 72 | Single diastereomer | oist.jp |

| [4+2]/[3+3] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | α,β-unsaturated aldehydes, Selenyl vinyl ketones | Chiral selenylated dihydropyranones | High | Excellent ee | mdpi.com |

| Cascade reaction | Organocatalyst (e.g., chiral triazonium salt) | N-TFA glycine Bt, α,β-unsaturated aldehydes | 3-amino tetrahydro-2H-pyran-2-ones | Up to 65 | Up to 99% ee | acs.org |

| Three-component cyclization | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Malononitrile, Aromatic aldehydes, Enolic/phenolic compounds | 2-amino-3-cyano-4H-pyran derivatives | High to Quantitative | Not specified | tandfonline.com |

Heterogeneous Catalysis for this compound Synthesis

Heterogeneous catalysis is highly valued for its benefits in catalyst recyclability, ease of separation, and environmental sustainability. A variety of solid acid and base catalysts have been developed for the efficient synthesis of pyran derivatives.

Niobium pentachloride (NbCl5) functionalized perlite has proven to be an efficient and recyclable heterogeneous catalyst for the synthesis of pyrans, specifically diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate. This catalyst, prepared via a solid-state dispersion technique, demonstrated optimal performance with 10 wt% NbCl5-loaded perlite and 0.15 g catalyst loading in ethanol, achieving high yields within 15 minutes. The catalyst maintained its efficiency for up to five recycling runs. mdpi.com

Cerium-modified ZSM-11 zeolite is another effective heterogeneous catalyst for the one-pot synthesis of 4H-pyran derivatives through the cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate. ijcce.ac.ir Similarly, silica-supported ammonium acetate has been successfully employed as a recyclable heterogeneous catalyst for the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate, yielding excellent results under ultrasound irradiation. journalcsij.com

Magnetic nanoparticles functionalized with SO3H dendrimers (Fe3O4@-D-NH-(CH2)4-SO3H) have been reported as effective hetero-catalysts for pyran synthesis, particularly in reactions involving aldehydes, malononitrile, and dimedone or cyclohexanedione. nih.gov More recently, a 2D Ni-MOF, IITKGP-52, has been investigated as a robust heterogeneous catalyst for the three-component condensation reaction to produce bioactive 2-amino-3-cyano-4H-pyran derivatives. This MOF catalyst exhibits low catalytic loading, broad substrate compatibility, excellent recyclability, and superior catalytic efficiency compared to previously reported systems. nih.gov

Nano-SnO2 has also been successfully utilized as a recyclable heterogeneous catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media. This method demonstrates high efficiency and short reaction times for the condensation of aryl aldehydes, β-dicarbonyl compounds, and malononitrile. samipubco.com

Table 2: Examples of Heterogeneous Catalysis in Pyran Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

| NbCl5/perlite | Cyclization | Ethyl acetoacetate, Aromatic aldehydes | Diethyl-2,6-dimethyl-4-substituted-4H-pyran-3,5-dicarboxylate | Recyclable (5 runs), high yield (95% in 15 min) | mdpi.com |

| Ce-ZSM-11 zeolite | One-pot cyclocondensation | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Efficient | ijcce.ac.ir |

| Silica ammonium acetate | Three-component cyclocondensation | Aldehydes, Malononitrile, Ethyl acetoacetate | 4H-pyran derivatives | Recyclable, excellent yields, ultrasound irradiation | journalcsij.com |

| Fe3O4@-D-NH-(CH2)4-SO3H | Three-component reaction | Aldehyde, Malononitrile, Dimedone/Cyclohexanedione | Pyrans | Magnetic, reusable | nih.gov |

| 2D Ni-MOF (IITKGP-52) | Three-component condensation | Aldehyde, Malononitrile, β-ketoester | 2-amino-3-cyano-4H-pyran derivatives | Robust, low loading, excellent recyclability | nih.gov |

| Nano-SnO2 | Multicomponent condensation | Aryl aldehydes, β-dicarbonyl compounds, Malononitrile | 2-amino-4H-pyran derivatives | Recyclable, aqueous media, high yields, short times | samipubco.com |

Metal-Catalyzed Cyclizations and Cross-Couplings in Pyran Chemistry

Metal-catalyzed reactions are crucial in pyran chemistry, facilitating various cyclization and cross-coupling transformations for the construction and functionalization of pyran rings. Transition metal complexes are adept at activating unsaturated bonds and enabling selective bond formations. clockss.org

Palladium-catalyzed cyclizations are widely utilized. For example, the intramolecular palladium-catalyzed cyclization of vinylic/aryl halides or triflates containing alkenes, dienes, or alkynes provides a powerful method for synthesizing diverse pyran and furan heterocycles. espublisher.com This process often involves oxidative addition/reductive elimination mechanisms. espublisher.com Palladium(0) nanoparticles have also been reported as novel and reusable catalysts for the synthesis of pyran derivatives via a tandem Knoevenagel condensation and Michael addition reaction, involving C-H activated compounds, malononitrile, and aryl aldehydes. scirp.org Furthermore, palladium-catalyzed reactions of propargylic carbonates with 4-hydroxy-2-pyrones allow for the regioselective synthesis of furo[3,2-c]pyran-4-one derivatives. acs.orgnih.gov

Gold catalysis has gained prominence for its ability to activate alkynes and promote cyclization reactions. Gold(I)-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can lead to 2H-pyran-3(6H)-ones and chromen-3(4H)-ones through β-gold vinyl cation intermediates. rsc.org Another application involves gold(I)-catalyzed tandem strategies for the synthesis of furopyran derivatives, incorporating reactions such as Claisen rearrangement and 6-endo-dig cyclization. encyclopedia.pub Gold(I)-catalyzed domino reactions have also been developed for the synthesis of 4H-furo[2,3-b]pyrans, involving multiple regioselective cyclizations and a hetero Diels-Alder reaction, leading to complex fused and spiro-heterocycles with controlled stereogenic centers. mdpi.com The synthesis of α-pyrones from alkynyl-carboxylic acids and alkynes using gold(I) catalysts has also been reported. researchgate.net

Copper-catalyzed cross-coupling reactions are also relevant. For instance, the C-N cross-coupling reaction between bromine-substituted pyranilidene derivatives and various secondary amines has been investigated using a copper(I)/L-proline catalyst system, demonstrating good yields. x-mol.netresearchgate.net

Table 3: Examples of Metal-Catalyzed Pyran Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Palladium (Pd) | Intramolecular cyclization | Vinylic/aryl halides/triflates with unsaturated bonds | Pyrans, furans | Oxidative addition/reductive elimination | espublisher.com |

| Palladium(0) nanoparticles | Knoevenagel-Michael addition-cyclization | C-H activated compounds, Malononitrile, Aryl aldehydes | Pyran derivatives | Ligand-free, reusable | scirp.org |

| Palladium (Pd) | Cyclization of propargylic carbonates | Propargylic carbonates, 4-hydroxy-2-pyrones | Furo[3,2-c]pyran-4-one derivatives | Regioselective | acs.orgnih.gov |

| Gold (Au) | Oxidative cyclization | 4-oxahepta-1,6-diynes | 2H-pyran-3(6H)-ones, chromen-3(4H)-ones | Via β-gold vinyl cation intermediates | rsc.org |

| Gold (Au) | Domino reaction | Various (e.g., alkynes, dienophiles) | Furopyran derivatives (e.g., 4H-furo[2,3-b]pyrans) | Multiple cyclizations, stereocontrol | mdpi.com |

| Copper (Cu) | C-N cross-coupling | Bromine-substituted pyranilidene derivatives, Secondary amines | Pyran-based chromophores | Ullmann amination, good yields | x-mol.netresearchgate.net |

Introduction of the Amine Functionality at the 4-Position of the 2H-Pyran Ring

The precise introduction of an amine group at the 4-position of the 2H-pyran ring is a crucial step in synthesizing this compound and its derivatives. This often involves transforming existing functional groups or employing direct amination strategies.

Reductive Amination Strategies

Reductive amination is a widely utilized method for converting carbonyl compounds (aldehydes or ketones) into amines. In the context of pyran chemistry, this typically involves a 2H-pyran-4-one intermediate. The carbonyl group at the 4-position can react with an amine source in the presence of a reducing agent to form the corresponding this compound. This strategy involves the formation of an imine intermediate, which is subsequently reduced to the amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Nucleophilic Substitution Reactions with Amine Reagents

Nucleophilic substitution reactions can be employed to introduce amine functionalities by replacing a suitable leaving group (e.g., halide, tosylate) on the pyran ring with an amine nucleophile. If a leaving group is present at the 4-position of a 2H-pyran derivative, direct nucleophilic attack by an amine reagent can yield the desired this compound.

A relevant example of C-N bond formation in pyran chemistry is the transition metal-catalyzed C-N cross-coupling reaction. As previously mentioned, the copper-catalyzed Ullmann amination reaction, using CuI/L-proline, has been successfully applied for the C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines, leading to pyran-based chromophores. x-mol.netresearchgate.net While this specific example involves a pyranilidene and secondary amines, the underlying principle of metal-catalyzed nucleophilic substitution of a leaving group (bromine) with an amine is broadly applicable. Palladium-catalyzed cross-coupling reactions are also well-established for forming C-N bonds, including the synthesis of anilines and their derivatives, which could potentially be adapted for pyran systems if an appropriate leaving group is present. researchgate.net

Nitro Reduction Pathways for Amine Installation

The reduction of nitro groups to amine functionalities is a common and effective method for introducing an amine at a specific position. If a nitro-substituted 2H-pyran derivative (e.g., 4-nitro-2H-pyran) can be synthesized, the nitro group at the 4-position can be reduced to an amine.

General methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Ni with hydrogen gas), chemical reduction with metal hydrides (e.g., LiAlH4), or various other reducing agents such as iron in acidic media, tin(II) chloride, or zinc dust. The selection of the reducing agent depends on the other functional groups present in the molecule and the desired selectivity.

Table 4: Strategies for Amine Functionality Introduction at the 4-Position

| Strategy | General Principle | Example/Relevance in Pyran Chemistry | Key Reagents/Conditions |

| Reductive Amination | Conversion of a carbonyl (ketone) to an amine via imine intermediate. | Applicable to 2H-pyran-4-one intermediates. | Amine source, reducing agents (e.g., NaBH4, H2/Pd-C) |

| Nucleophilic Substitution | Replacement of a leaving group (e.g., halide) with an amine nucleophile. | C-N cross-coupling of bromine-substituted pyranilidene derivatives with secondary amines. | Metal catalysts (e.g., CuI/L-proline, Pd catalysts), amine reagents |

| Nitro Reduction | Conversion of a nitro group to an amine. | Applicable if 4-nitro-2H-pyran derivative is available. | Catalytic hydrogenation (H2/Pd-C), metal hydrides (LiAlH4), Fe/acid, SnCl2, Zn |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pyran-amine derivatives aims to minimize environmental impact and enhance sustainability. While direct examples for this compound are scarce, several green methodologies have been successfully employed for the synthesis of related pyran structures, offering valuable insights into environmentally benign synthetic strategies.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions are a cornerstone of green chemistry, reducing waste and simplifying purification processes. For various pyran derivatives, including 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans, solvent-free or minimal-solvent approaches have been developed. For instance, the synthesis of 2-amino-4H-pyran derivatives has been achieved under solvent-free conditions using catalysts such as [DBN][HSO4] with microwave irradiation, providing high to excellent yields nanobioletters.com. Another study reported the synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromene derivatives under solvent-free conditions at 40 °C, achieving high product yields (86–96%) and rapid reaction kinetics (5–23 minutes) using a novel nanocatalyst mdpi.com. The use of per-6-amino-β-cyclodextrin as a supramolecular host and catalyst has also enabled the solvent-free synthesis of substituted 2-amino-4H-benzo[b]pyrans in good to excellent yields . Furthermore, the synthesis of 2H-pyrans has been reported under solvent-free conditions without the need for additional catalysts, offering high yields and straightforward work-up procedures evitachem.com.

Utilization of Natural Product-Derived Catalysts

Natural product-derived catalysts offer biodegradable, non-toxic, and often reusable alternatives to conventional catalysts. Several studies have explored their utility in the synthesis of pyran derivatives. For example, Water Extract of Muskmelon Fruit Shell Ash (WEMFSA), an agro-waste derived material, has been effectively used as a catalyst for the eco-friendly synthesis of 2-amino-4H-pyran and tetrahydrobenzo[b]pyran derivatives, achieving yields up to 92% at room temperature researchgate.netresearchgate.netchemimpex.com. Similarly, coconut endocarp shell ash (CESA), another naturally sourced material, has been employed as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and 1,4-dihydropyridine (B1200194) derivatives under eco-compatible solvent systems at room temperature chemimpex.com. L-proline, a natural amino acid, has also demonstrated its efficacy as a bio- and recyclable catalyst for the one-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes in ethanol, yielding high purities and yields royalsocietypublishing.org. Chitosan, a biopolymer, has been utilized as an eco-friendly heterogeneous catalyst for the green synthesis of steroidal 2H-pyrans, exhibiting moderate to good activity derpharmachemica.com.

On-Water Synthesis Methodologies

On-water synthesis, where reactions are conducted in aqueous media, represents a significant green chemistry approach by reducing reliance on organic solvents. This methodology has been successfully applied to various pyran derivatives. For instance, a nano-SnO2 catalyzed strategy for the synthesis of 2-amino-4H-pyran derivatives via multi-component reactions in aqueous media under reflux conditions achieved excellent yields researchgate.net. This method offers advantages such as high yields, operational simplicity, and the use of an environmentally friendly solvent researchgate.net. Another example includes the four-component condensation for the synthesis of pyrano[2,3-c]pyrazole derivatives in water medium, emphasizing the benefits of water as an abundant and environmentally benign solvent for controlling exothermic reactions and simplifying purification . The green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid (P2CA) as a catalyst in a water–EtOH solvent mixture under reflux conditions also highlights the adherence to green chemistry principles, achieving high yields of up to 98%.

Comparative Analysis of Synthetic Routes for this compound Precursors and Analogues

While direct comparative analyses for the synthesis of this compound are not extensively documented, insights can be drawn from the comparative studies of its saturated analogue, 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, and other pyran-amine derivatives.

Yield and Efficiency Considerations in Pyran-Amine Synthesis

Yield and efficiency are critical metrics for evaluating synthetic routes. For 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (PubChem CID 217299-03-1), comparative data highlights varying efficiencies across different synthetic methods.

Table 1: Comparative Analysis of Synthetic Routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

| Method | Yield (%) | Purity (%) |

| Reductive Amination | 85 | >97 |

| Halogenation-Amidation | 88 | >99 |

| Continuous Flow | 91 | >98 |

For 2-amino-4H-pyran derivatives, the use of nickel oxide nanoparticles (NiO NPs) as a catalyst has demonstrated high yields (95–98%) and significantly reduced reaction times (5–8 minutes), alongside a reduction in the use of harmful solvents . Similarly, the application of ultrasound irradiation in aqueous media for the synthesis of 2-amino-4H-pyran derivatives has shown excellent yields within short reaction times nanobioletters.com. Pyridine-2-carboxylic acid (P2CA) as a catalyst for 2-amino-4H-chromene-3-carbonitrile derivatives has facilitated high yields of up to 98% in short reaction times, coupled with excellent green metrics such as a high Atom Economy (99.36%).

Scalability of Synthetic Protocols for Industrial and Research Applications

Scalability is a crucial factor for transitioning synthetic methods from laboratory research to industrial production. For 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, different synthetic routes exhibit varying degrees of scalability.

Table 2: Scalability and Cost Considerations for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Synthesis

| Method | Scalability | Cost (USD/kg) |

| Reductive Amination | Moderate | 120–150 |

| Halogenation-Amidation | High | 90–110 |

| Continuous Flow | High | 80–95 |

The halogenation-amidation method offers superior cost-efficiency for ton-scale production. For other pyran derivatives, gram-scale synthesis has been validated for methods utilizing pyridine-2-carboxylic acid (P2CA) as a catalyst, instilling confidence in their practicality and widespread use for industrial applications. The use of magnetically recyclable bionanocatalysts like CuFe2O4@starch for 4H-pyran derivatives also supports scalability due to easy catalyst recovery and reusability for multiple cycles researchgate.net. Enzymatic routes, while requiring specialized equipment, can outperform chemical methods in terms of yield and selectivity and have been demonstrated at pilot-plant scale for related tetrahydro-2H-pyran derivatives, such as the preparative asymmetric synthesis of 4,4-dimethoxytetrahydro-2H-pyran-3-ol with high yield (96–98%).

Chemical Reactivity and Mechanistic Investigations of 2h Pyran 4 Amine Systems

Reactivity of the Amine Functionality in 2H-Pyran-4-amine

The defining characteristic of the amine functionality is its nucleophilicity, which arises from the lone pair of electrons on the nitrogen atom. fiveable.mechemguide.co.uklibretexts.org This electron pair is readily available for donation to an electron-deficient center (an electrophile), allowing the amine to form new chemical bonds. fiveable.melibretexts.org Consequently, amines are generally more nucleophilic than their alcohol or ether equivalents. msu.edumsu.edu

The nucleophilicity of an amine is influenced by several factors:

Basicity : Generally, nucleophilicity increases with basicity. masterorganicchemistry.com

Steric Hindrance : Increased steric bulk around the nitrogen atom can hinder its ability to attack an electrophile, thereby reducing its nucleophilicity. Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines. fiveable.me

Electronic Effects : Electron-donating groups attached to the nitrogen enhance nucleophilicity, while electron-withdrawing groups decrease it. fiveable.me

In the context of this compound, the amine group can readily participate in nucleophilic substitution and addition reactions by attacking a wide range of electrophiles, such as alkyl halides and carbonyl compounds. fiveable.memsu.edu

Substitution Reactions Involving the Amine

The primary amine group at the C-4 position of the 2H-pyran ring serves as a key functional handle for derivatization through various substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic species. Common substitution reactions include acylation and alkylation, which provide access to a diverse array of amide and N-alkylated derivatives, respectively.

Acylation: N-acylation is a fundamental transformation used to introduce an acyl group onto the amine. acs.org This is typically achieved by reacting the this compound with acylating agents such as acid chlorides or anhydrides. mdma.ch For instance, the reaction of 2-amino-4H-pyran derivatives with chloroacetyl chloride has been shown to proceed readily. In some cases, this initial acylation is followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. sciforum.net The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). nih.gov

Alkylation: N-alkylation introduces alkyl substituents to the amine group, converting primary amines into secondary or tertiary amines. This is commonly performed using alkyl halides as the electrophiles. nih.govthieme-connect.denih.gov The reaction follows a standard nucleophilic substitution pathway (SN2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov The degree of alkylation can often be controlled by the stoichiometry of the reactants.

These substitution reactions are crucial for modifying the chemical properties of the parent compound and for incorporating the this compound motif into larger molecular architectures.

| Reaction Type | Pyran Substrate | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acylation / Cyclization | 2-Amino-4-aryl-3-cyano-4H-pyrans | Chloroacetyl chloride | Pyrano[2,3-d]pyrimidine | sciforum.net |

| General Acylation | Primary/Secondary Amines | Acid Chlorides / Anhydrides | Amides | mdma.ch |

| General Alkylation | Primary/Secondary Amines | Alkyl Halides | Secondary/Tertiary Amines | nih.govthieme-connect.de |

Oxidation and Reduction Pathways of Amine Derivatives

The this compound system contains multiple sites susceptible to oxidation and reduction, including the amine group, its derivatives, and the unsaturated pyran ring. The specific pathway followed depends on the reagents and reaction conditions employed.

Oxidation: While the direct oxidation of the amine group in this compound is not extensively detailed, analogous primary and secondary amines can be oxidized to various products. For example, primary amines can be oxidized to nitroso compounds, oximes, or nitro compounds, though such reactions often require specific reagents to avoid over-oxidation or side reactions. In the context of related amine-borane complexes, oxidation with reagents like sodium hypochlorite (B82951) has been studied, involving processes of hydride oxidation followed by N-chlorination. tcu.edu

Reduction: Reduction reactions involving this compound derivatives primarily focus on the catalytic hydrogenation of the pyran ring. acsgcipr.org The endocyclic double bonds of the 2H-pyran can be saturated using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). tcichemicals.com This process converts the unsaturated 2H-pyran ring into a stable, saturated tetrahydropyran (B127337) (oxane) ring. sciencescholar.ussigmaaldrich.comachemblock.com Such reductions are typically performed under elevated pressures of hydrogen. youtube.com The complete hydrogenation of the pyran ring effectively removes its diene character and can be a crucial step in the synthesis of more complex saturated heterocyclic structures. It is a powerful method for modifying the core scaffold while retaining the amine functionality for further chemical manipulation. google.com

| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2H-Pyran Ring | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Tetrahydropyran Ring | Saturation of ring double bonds | tcichemicals.com |

Ring-Opening and Rearrangement Mechanisms

The pyran ring in this compound systems is susceptible to nucleophile-induced ring-opening and subsequent rearrangement or recyclization reactions. The presence of the amine group can play a direct or indirect role in these transformations, which are valuable for converting pyran structures into different heterocyclic systems, most notably pyridines and their derivatives.

Amine-Induced Recyclization Pathways of Pyran Structures

One of the most significant reactions of aminopyrans is their transformation into pyridines. This process is particularly well-documented for 2-amino-4H-pyrans, which can be considered isomers of 2H-pyran-4-amines. The reaction mechanism is believed to involve an initial ring-opening of the pyran, triggered by acidic or thermal conditions, to form an intermediate acyclic species. This intermediate then undergoes a recyclization cascade where the nitrogen atom is incorporated into the ring, ultimately leading to the formation of a more stable aromatic pyridine (B92270) or pyridone ring after elimination of a water molecule.

For example, treatment of 2-amino-4,6-diaryl-3,5-dicyano-4H-pyrans with nitrosylsulfuric acid results in their transformation into 3,5-dicyano-4,6-diaryl-2-pyridones. researchgate.net Similarly, heating 2-amino-4H-pyrans with ammonium (B1175870) acetate (B1210297) in acetic acid can yield the corresponding pyridine derivatives. researchgate.netresearchgate.net This recyclization highlights the utility of the aminopyran scaffold as a synthetic precursor to the pyridine ring system, a core structure in many pharmaceuticals and natural products. mdpi.comorganic-chemistry.org

| Starting Pyran Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-4,6-diaryl-3,5-dicyano-4H-pyran | Nitrosylsulfuric acid | 3,5-Dicyano-4,6-diaryl-2-pyridone | researchgate.net |

| 2-Amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyran | Nitrosylsulfuric acid | 4,6-Diaryl-5-carbethoxy-3-cyano-2-pyridone | researchgate.net |

| 2-Amino-4-phenyl-6-methyl-5-(4-pyridyl)-4H-pyran | Ammonium acetate / Acetic acid | 4-Phenyl-2-amino-6-methyl-5-(4-pyridyl)pyridine | researchgate.net |

Formation of Fused Heterocyclic Systems from 2H-Pyran Precursors

The diene system embedded within the 2H-pyran ring makes it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings and forming fused bicyclic systems. wikipedia.orgyoutube.com 2H-pyran derivatives, including those bearing amino or acylamino groups, can act as the 4π-electron component (diene) in [4+2] cycloadditions with various dienophiles (2π-electron components), such as alkynes and alkenes. researchgate.netnih.gov

The initial cycloaddition product is often an oxabicyclo[2.2.2]octene derivative. This intermediate is frequently unstable under the reaction conditions and can undergo a retro-Diels-Alder reaction, leading to the elimination of a small molecule, typically carbon dioxide in the case of pyran-2-one precursors, to yield a highly substituted benzene (B151609) or aniline (B41778) derivative. rsc.orgresearchgate.net This sequence provides a versatile route to complex aromatic systems from heterocyclic precursors.

Furthermore, intramolecular reactions can lead to the formation of fused pyran rings. researchgate.netenamine.net For instance, appropriately substituted 2-amino-4H-pyrans can react with bifunctional reagents like chloroacetyl chloride to undergo an acylation followed by an intramolecular cyclization, yielding fused pyrano[2,3-d]pyrimidine structures. sciforum.net

| Reaction Type | Pyran Precursor | Reactant / Conditions | Fused Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder / Aromatization | 3-Acylamino-2H-pyran-2-ones | Alkynes (Dienophile) | Substituted Anilines | nih.govresearchgate.net |

| Acylation / Intramolecular Cyclization | 2-Amino-3-cyano-4H-pyrans | Chloroacetyl chloride | Pyrano[2,3-d]pyrimidines | sciforum.net |

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of the this compound system and the selectivity of its transformations are profoundly influenced by the nature and position of substituents on both the pyran ring and the amine group. tcu.edu These substituents can exert electronic and steric effects that modify the electron density of the diene system, alter the nucleophilicity of the amine, and control the regiochemical outcome of reactions.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl or alkoxy moieties attached to the pyran ring increase its electron density. This enhances the reactivity of the pyran as a diene in normal-electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. nih.gov An EDG on the amine nitrogen (e.g., in a secondary or tertiary amine derivative) increases its nucleophilicity, making it more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), carbonyl (-CO), or nitro (-NO₂) decrease the electron density of the pyran ring. This deactivates the diene for normal-demand Diels-Alder reactions but can enhance its reactivity in inverse-electron-demand cycloadditions. rsc.org On the amine group, an EWG (e.g., an acetyl group in an amide) significantly reduces the nitrogen's nucleophilicity and basicity.

Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to a reactive site. For instance, bulky groups near the amine functionality can slow the rate of substitution reactions. In cycloaddition reactions, steric hindrance can influence the facial selectivity (endo/exo selectivity) of the dienophile's approach to the diene. wikipedia.org

Advanced Spectroscopic Characterization Techniques for 2h Pyran 4 Amine

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a compound, differentiating between molecules with very similar nominal masses but different atomic compositions rsc.orgmiamioh.edu.

For 2H-pyran-4-amine, with the molecular formula C5H11NO, HRMS would be used to confirm its exact mass. The theoretical exact mass for C5H11NO is 101.084064 Da. An HRMS experiment would provide an observed m/z value that should closely match this theoretical value, thereby confirming the molecular formula.

Table 3: Theoretical HRMS Data for this compound (C5H11NO)

| Parameter | Value |

| Molecular Formula | C5H11NO |

| Theoretical Exact Mass (M+) | 101.084064 Da |

When a molecule is ionized in a mass spectrometer, it often fragments into smaller, characteristic ions. The pattern of these fragments (m/z values and their relative intensities) provides valuable structural information libretexts.orgacdlabs.com. Analyzing the fragmentation pattern of this compound helps confirm the connectivity of atoms and the presence of specific functional groups.

For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atom or the oxygen atom is a common fragmentation pathway for amines and ethers, respectively libretexts.org. For example, cleavage of the C-C bond adjacent to the amine group (C4) would lead to characteristic fragments.

Loss of small neutral molecules: The loss of small, stable molecules such as ammonia (B1221849) (NH3, 17 Da) from the molecular ion or subsequent fragments is typical for primary amines libretexts.orgnih.gov. The loss of water (H2O, 18 Da) is also possible, especially if a hydroxyl group were present or formed during rearrangement, though less likely for the parent this compound itself.

Ring fragmentation: The cyclic ether and amine structure can undergo various ring-opening and rearrangement processes, leading to a series of fragments characteristic of tetrahydropyran (B127337) derivatives.

The base peak (most intense peak) in the mass spectrum often corresponds to a particularly stable fragment ion. For aliphatic amines, alpha-cleavage often produces the base peak libretexts.org. The molecular ion peak (M+) for amines is typically an odd number libretexts.org.

Table 4: Predicted Major Fragmentation Ions for this compound (C5H11NO)

| Fragment (m/z) | Proposed Neutral Loss / Fragment Type | Significance |

| 101 | [M]+ (Molecular Ion) | Confirms molecular weight |

| 84 | [M-NH3]+ | Loss of ammonia, characteristic of primary amines |

| 70 | [M-CH2CH2O]+ or [M-C2H4O]+ | Alpha-cleavage or ring fragmentation |

| 57 | [C3H7N]+ or [C3H5O]+ | Further fragmentation, characteristic of cyclic amine/ether |

Computational and Theoretical Studies on 2h Pyran 4 Amine Systems

Quantum Chemical Investigations of 2H-Pyran-4-amine Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for exploring the electronic structure and reactivity of molecules. These investigations provide a theoretical framework to predict and explain experimental observations, as applied to various pyran-amine derivatives.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

DFT calculations are widely employed to optimize the molecular geometry of pyran derivatives, yielding precise data on bond lengths, bond angles, and dihedral angles. These optimized structures represent the most stable conformations of the molecules in the gas phase. For instance, studies on pyran derivatives often utilize methods like B3LYP with various basis sets, such as 6-311++G(d,p) or 6-31G(d,p), to achieve high accuracy in predicting molecular geometries and electronic properties bohrium.comdergipark.org.trmdpi.comscirp.orgmaterialsciencejournal.orgirjet.net.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity biointerfaceresearch.comejournal.by. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting capability ejournal.byrsc.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity materialsciencejournal.orgbiointerfaceresearch.comejournal.byresearchgate.net.

For various pyran and amine-containing derivatives, FMO analysis has shown that the HOMO is typically localized on electron-rich regions, such as the amino group or the pyran ring, while the LUMO is often found on electron-deficient parts, like nitro groups or other acceptor moieties materialsciencejournal.orgejournal.byrsc.org. For instance, in ethyl 2-amino-4-(4-nitrophenyl)-4H-pyrano[3,2-h]quinoline-3-carboxylate, the calculated HOMO energy was -6.24 eV and the LUMO energy was -2.82 eV, resulting in an energy gap of 3.42 eV ejournal.by. The localization of HOMO on the electron-rich pyran ring and LUMO on a nitrophenyl ring in a similar pyran derivative highlights potential charge transfer interactions within the molecule materialsciencejournal.org.

Table 1: Representative Frontier Molecular Orbital Energies of Pyran Derivatives

| Compound Type (Example) | Method/Basis Set | HOMO (eV) | LUMO (eV) | Egap (eV) | Reference |

| 4H-pyrano[3,2-h]quinoline derivative | B3LYP/6-311G | -6.24 | -2.82 | 3.42 | ejournal.by |

| 4H-pyran-3-carboxylate derivative | B3LYP/6-311++G(d,p) | -6.65 | -2.69 | 3.96 | bohrium.com |

| 2H-pyran-2-one derivative | B3LYP/6-31G(d) | -6.69 | -2.03 | 4.66 | researchgate.net |

Note: Data presented are from related pyran derivatives due to the scarcity of direct computational data for the unsaturated this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across the molecular surface, indicating regions susceptible to electrophilic (electron-deficient, typically blue) and nucleophilic (electron-rich, typically red) attacks dergipark.org.trscirp.orgavogadro.cc. These maps are invaluable for predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding mdpi.comresearchgate.netresearchgate.net.

For pyran-amine systems, MEP maps typically show negative potential regions around electronegative atoms like oxygen in the pyran ring and nitrogen in the amine group, indicating potential sites for electrophilic attack or hydrogen bond donation dergipark.org.trmaterialsciencejournal.orgmdpi.com. Conversely, positive potential regions often appear around hydrogen atoms, especially those involved in hydrogen bonding, signifying sites for nucleophilic attack dergipark.org.trscirp.org. Studies on 4H-pyran and 2H-pyran-2-one derivatives demonstrate how MEP maps effectively highlight the nucleophilic character of the amino group and the oxygen atoms within the pyran ring bohrium.commaterialsciencejournal.orgresearchgate.netmdpi.com.

Fukui Function Assessments for Local Reactivity

Fukui functions are local reactivity descriptors derived from DFT calculations, providing a more detailed understanding of specific atomic sites prone to chemical attack dergipark.org.trscirp.orgmdpi.com. These functions quantify the change in electron density upon the addition or removal of an electron, indicating the most reactive atomic centers for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks researchgate.netmdpi.comresearchgate.net.

For pyran-amine systems, Fukui function assessments help identify the most susceptible atoms within the molecule. For instance, in a Schiff base derived from 2H-pyran-2-one, oxygen and carbon atoms were identified as the most susceptible sites for nucleophilic attacks, while certain carbon and oxygen atoms were most susceptible to electrophilic attack mdpi.com. These assessments are crucial for predicting regioselectivity in reactions involving pyran derivatives researchgate.net.

Topological Analysis (e.g., Hirshfeld Surface Analysis, Surface Distance Projection)

Topological analyses, such as Hirshfeld surface analysis and surface distance projection, are powerful tools for visualizing and quantifying intermolecular interactions in crystal structures dergipark.org.trnih.govacs.orgerode-sengunthar.ac.inresearchgate.net. Hirshfeld surfaces map the normalized contact distance (dnorm) to identify regions of short (red), long (blue), and average (white) intermolecular contacts, providing insights into hydrogen bonding, van der Waals forces, and π-π stacking interactions nih.govacs.orgresearchgate.netrsc.org.